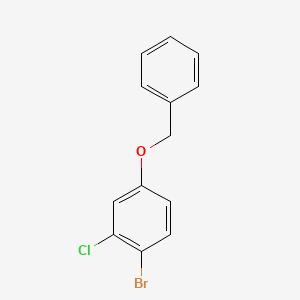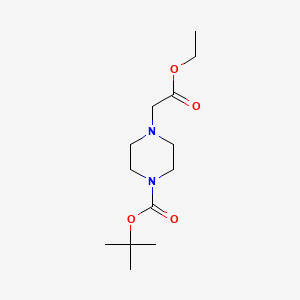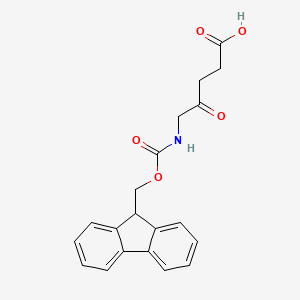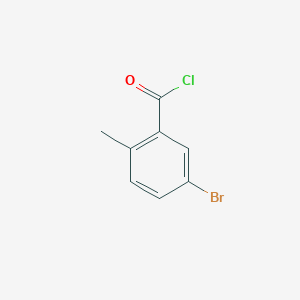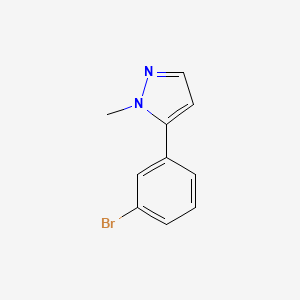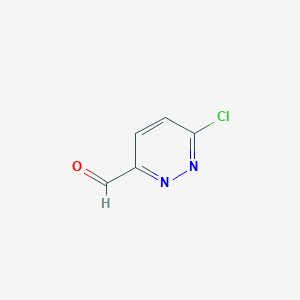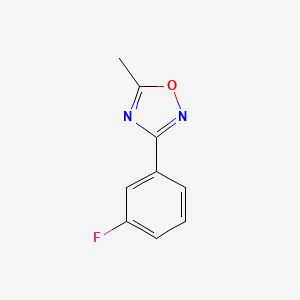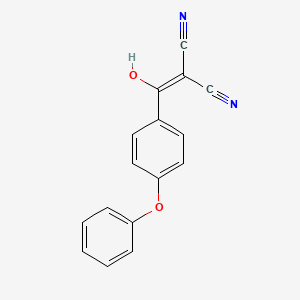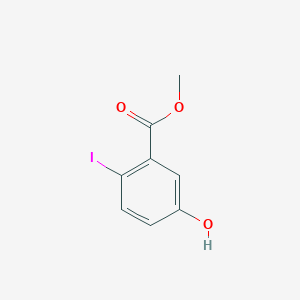
(Isocyanatomethyl)cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(Isocyanatomethyl)cyclopropane” is a chemical compound with the CAS Number: 25694-89-7 . It has a molecular weight of 97.12 and its IUPAC name is (isocyanatomethyl)cyclopropane . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “(Isocyanatomethyl)cyclopropane” is1S/C5H7NO/c7-4-6-3-5-1-2-5/h5H,1-3H2 . This indicates that the compound has a cyclopropane ring with an isocyanatomethyl group attached. Cyclopropane is a three-membered ring, which introduces strain into the molecule . Chemical Reactions Analysis
While specific chemical reactions involving “(Isocyanatomethyl)cyclopropane” are not available, cyclopropenes, which are closely related, show a diverse range of reactivities . These include reactions through vinylmetal carbenes, reactions through metal complex insertion, addition reactions with 1,3-dipole, radical reactions of cyclopropenes, and reactions of highly reactive in situ generated cyclopropenes .Physical And Chemical Properties Analysis
“(Isocyanatomethyl)cyclopropane” is a liquid with a storage temperature of -10°C . It has a density of 1.1±0.1 g/cm³ . The compound has a boiling point of 126.1±9.0 °C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Cyclopropanation Techniques and Applications
Kulinkovich Cyclopropanation : A novel method for the preparation of cyclopropanols involves dialkoxytitanacyclopropane-mediated cyclopropanation of esters with Grignard reagent, facilitating the formation of three-membered rings through a pivotal intermediate. This technique offers advantages such as the use of inexpensive reagents, ease of operation, and high selectivity, extending its applications to other carboxylic derivatives to access heteroatom-substituted cyclopropanes (J. Cha & O. Kulinkovich, 2012).
Biosynthesis of Cyclopropane : Cyclopropane's unique structural and chemical properties draw significant interest in synthetic, pharmaceutical chemistry, and chemical biology. Nature's diverse strategies to access this motif, especially through cyclopropanases, highlight its widespread occurrence in natural products and its essential role in biological activities (Suze Ma et al., 2021).
Stereoselective Cyclopropanation : The Simmons-Smith cyclopropanation remains a powerful method for generating cyclopropanes, with various modifications introduced to enhance reactivity and selectivity. Techniques involving tandem reactions allow for sequential synthetic transformations without the isolation of intermediates, offering access to skeletally diverse chiral cyclopropyl alcohols (H. Kim & P. Walsh, 2012).
Lewis Acid-Mediated Cycloadditions : Donor-acceptor cyclopropanes undergo (3 + 2) cycloadditions with heterocumulenes, producing five-membered heterocycles. This method showcases broad substrate scope, high yields, and defined chemoselectivity, indicating the significance of Lewis acid choice on stereochemical outcomes and reaction mechanisms (Alexander F. G. Goldberg et al., 2012).
Safety And Hazards
“(Isocyanatomethyl)cyclopropane” is associated with several hazard statements including H225, H302, H311, H314, H330, H334 . These indicate that the compound is highly flammable, harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, may cause respiratory irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .
Eigenschaften
IUPAC Name |
isocyanatomethylcyclopropane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c7-4-6-3-5-1-2-5/h5H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCHRKKMNKWGDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625899 |
Source


|
| Record name | (Isocyanatomethyl)cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Isocyanatomethyl)cyclopropane | |
CAS RN |
25694-89-7 |
Source


|
| Record name | (Isocyanatomethyl)cyclopropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (isocyanatomethyl)cyclopropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-Fluoro-4-(methylsulfanyl)phenyl]methanol](/img/structure/B1344130.png)
